molecular formula C13H14N2O3 B13175830 8-(4-Nitrophenyl)-6-azaspiro[3.4]octan-5-one

8-(4-Nitrophenyl)-6-azaspiro[3.4]octan-5-one

Cat. No.: B13175830
M. Wt: 246.26 g/mol
InChI Key: AQDOQAMWFCDYQI-UHFFFAOYSA-N
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Description

8-(4-Nitrophenyl)-6-azaspiro[3.4]octan-5-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[3.4]octane core with a 4-nitrophenyl group and an azaspiro moiety. The presence of the nitrophenyl group imparts specific chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Nitrophenyl)-6-azaspiro[3.4]octan-5-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable nitrophenyl-substituted precursor, the compound can be synthesized through a series of reactions including nucleophilic substitution and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and specific reaction conditions to facilitate the formation of the spirocyclic structure. The scalability of the synthesis is crucial for industrial applications, requiring precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

8-(4-Nitrophenyl)-6-azaspiro[3.4]octan-5-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Products may include nitro derivatives or carboxylic acids.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.

Scientific Research Applications

8-(4-Nitrophenyl)-6-azaspiro[3.4]octan-5-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-Nitrophenyl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the spirocyclic structure may interact with biological macromolecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.4]octan-5-one: A structurally related compound without the nitrophenyl group.

    1-Methyl-5-(spiro[3.4]octan-8-ylamino)piperidin-2-one: Another spirocyclic compound with different substituents.

Uniqueness

8-(4-Nitrophenyl)-6-azaspiro[34]octan-5-one is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

8-(4-nitrophenyl)-6-azaspiro[3.4]octan-5-one

InChI

InChI=1S/C13H14N2O3/c16-12-13(6-1-7-13)11(8-14-12)9-2-4-10(5-3-9)15(17)18/h2-5,11H,1,6-8H2,(H,14,16)

InChI Key

AQDOQAMWFCDYQI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CNC2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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